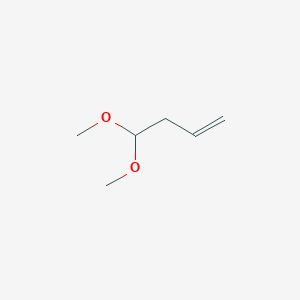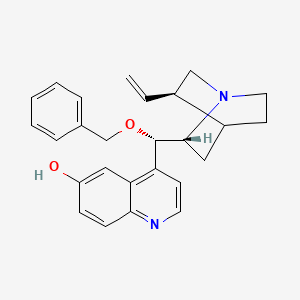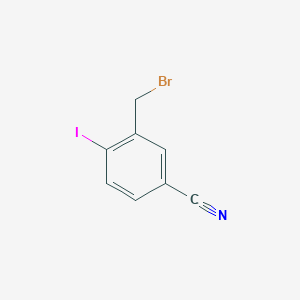![molecular formula C34H42S4 B13148414 4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic electronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole typically involves a multi-step process. One common method includes the Stille coupling reaction, where organotin compounds are used to form carbon-carbon bonds. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics. The pathways involved often include the formation of charge-transfer complexes and the facilitation of charge mobility .
Comparación Con Compuestos Similares
Similar Compounds
- 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-bis(5-(dodecylthio)-2-thienyl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole stands out due to its specific electronic properties, which make it particularly suitable for applications in organic electronics. Its unique structure allows for efficient charge transfer and stability, which are critical for the performance of devices such as organic photovoltaic cells and OLEDs .
Propiedades
Fórmula molecular |
C34H42S4 |
|---|---|
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C34H42S4/c1-3-5-7-9-11-13-15-25-17-19-29(37-25)31-27-21-23-36-34(27)32(28-22-24-35-33(28)31)30-20-18-26(38-30)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 |
Clave InChI |
SASUEVRHVJKFSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)





